1-Nitroundec-8-EN-2-OL

Description

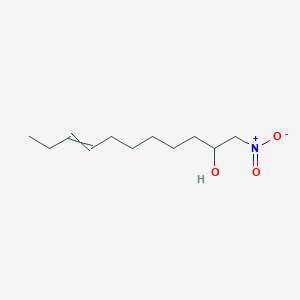

1-Nitroundec-8-EN-2-OL is an aliphatic nitro alcohol characterized by an 11-carbon chain (undecene backbone) with a nitro group (-NO₂) at position 1, a hydroxyl (-OH) group at position 2, and a double bond (C=C) at position 7. Its structure combines electron-withdrawing (nitro) and electron-donating (hydroxyl) groups, creating unique electronic and steric effects that influence reactivity and stability.

Properties

CAS No. |

830318-60-0 |

|---|---|

Molecular Formula |

C11H21NO3 |

Molecular Weight |

215.29 g/mol |

IUPAC Name |

1-nitroundec-8-en-2-ol |

InChI |

InChI=1S/C11H21NO3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15/h3-4,11,13H,2,5-10H2,1H3 |

InChI Key |

GYXOQBHDMIYPPP-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCCCCCC(C[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Nitroundec-8-EN-2-OL typically involves the nitration of undec-8-en-2-ol. The reaction conditions often require the use of nitric acid and sulfuric acid as nitrating agents. The process involves careful control of temperature and reaction time to ensure the selective nitration at the desired position on the molecule. Industrial production methods may involve continuous flow reactors to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

1-Nitroundec-8-EN-2-OL undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid under appropriate conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. .

Scientific Research Applications

1-Nitroundec-8-EN-2-OL has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Nitroundec-8-EN-2-OL involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The alcohol group can participate in hydrogen bonding and other interactions that influence the compound’s activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-Nitroundec-8-EN-2-OL can be compared to other nitro alcohols and conjugated nitro-alkene derivatives. Below is a detailed analysis based on structural features, conformational data, and reactivity trends.

Table 1: Structural and Functional Comparison

Key Findings:

Backbone and Conformation: 1-Nitroundec-8-EN-2-OL adopts a linear aliphatic structure, while the cyclohexadienone derivative in features a rigid, conjugated cyclic system . The linear chain of the former allows greater conformational flexibility, whereas the cyclic compound’s torsion angles (e.g., C8—N1—C1—C2 = -179.40°) reflect a planar, resonance-stabilized geometry.

Functional Group Positioning: The nitro group in 1-Nitroundec-8-EN-2-OL is adjacent to the hydroxyl group (C1 and C2), creating a steric and electronic interplay that may affect intramolecular hydrogen bonding or nitro-group reactivity. In contrast, the nitro group in the cyclohexadienone compound is at position 4, conjugated with the aromatic ring and carbonyl group, enhancing its electrophilicity .

Double Bond Influence: The isolated double bond at C8 in 1-Nitroundec-8-EN-2-OL limits conjugation effects, whereas the cyclohexadienone derivative’s conjugated diene system (C2–C3 and C4–C5) stabilizes the molecule through delocalization .

Reactivity Trends: Linear nitro alcohols like 1-Nitroundec-8-EN-2-OL are prone to elimination reactions under basic conditions, forming nitroalkenes. The cyclohexadienone derivative, however, is more likely to undergo electrophilic aromatic substitution or redox reactions due to its conjugated nitro-aromatic system .

Research Implications

- Synthetic Applications : The linear structure of 1-Nitroundec-8-EN-2-OL makes it suitable for synthesizing long-chain nitroalkenes, whereas cyclic nitro compounds (e.g., ) are better suited for constructing fused-ring systems.

- Stability Considerations : The rigid conformation of cyclic nitro compounds (evidenced by torsion angles in ) may enhance thermal stability compared to flexible aliphatic nitro alcohols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.